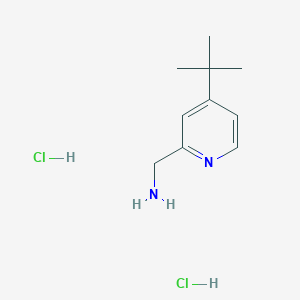

(4-(tert-Butyl)pyridin-2-yl)methanamine dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(4-(tert-Butyl)pyridin-2-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C10H18Cl2N2. It is a derivative of pyridine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is often used in research and industrial applications due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (4-(tert-Butyl)pyridin-2-yl)methanamine dihydrochloride typically involves the reaction of 4-(tert-Butyl)pyridine with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to the amine. The final product is obtained as a dihydrochloride salt to enhance its stability and solubility.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.

化学反応の分析

Types of Reactions: (4-(tert-Butyl)pyridin-2-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

Oxidation: Nitroso or nitro derivatives.

Reduction: Piperidine derivatives.

Substitution: Alkylated or acylated pyridine derivatives.

科学的研究の応用

Medicinal Chemistry

Pharmaceutical Development

(4-(tert-Butyl)pyridin-2-yl)methanamine dihydrochloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can enhance biological activity or selectivity against specific targets. For instance, derivatives of pyridin-2-yl-methylamine have been explored for their potential as inhibitors of mycobacterial ATP synthase, which is crucial for treating tuberculosis .

Enzyme Inhibition Studies

The compound has been utilized in studies focusing on enzyme inhibition. As a carbamate derivative, it can participate in carbamoylation reactions that inhibit certain enzymes by forming covalent bonds at their active sites. This mechanism is similar to other known enzyme inhibitors, making it a valuable tool in the study of enzyme functions and the development of therapeutic agents .

Biochemical Applications

Antioxidant Properties

Research has indicated that compounds with similar structures may exhibit antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases. The ability of such compounds to scavenge free radicals and protect cellular integrity has been documented, suggesting potential applications in pharmacological contexts .

Drug Delivery Systems

The compound's amphiphilic nature allows it to be incorporated into drug delivery systems, enhancing the solubility and bioavailability of poorly soluble drugs. Studies have demonstrated that polymersomes containing (4-(tert-Butyl)pyridin-2-yl)methanamine derivatives can improve drug release profiles and stability, making them suitable for targeted therapies .

Materials Science

Synthesis of Functional Materials

In materials science, this compound can act as a precursor for synthesizing functionalized polymers and nanomaterials. Its ability to undergo various chemical reactions allows for the creation of materials with tailored properties for specific applications, such as sensors or catalysts .

Table 1: Summary of Research Applications

作用機序

The mechanism of action of (4-(tert-Butyl)pyridin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and target molecule.

類似化合物との比較

Pyridine: The parent compound, which lacks the tert-butyl and methanamine groups.

Piperidine: A reduced form of pyridine with a saturated ring.

(4-(tert-Butyl)pyridine): Lacks the methanamine group.

Uniqueness: (4-(tert-Butyl)pyridin-2-yl)methanamine dihydrochloride is unique due to the presence of both the tert-butyl and methanamine groups, which confer specific chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications.

生物活性

(4-(tert-Butyl)pyridin-2-yl)methanamine dihydrochloride, a compound with the CAS number 500716-25-6, has garnered attention for its potential biological activities, particularly in the fields of antibacterial and antifungal research. This article aims to provide a comprehensive overview of its biological activity based on diverse scientific sources, including case studies and research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a tert-butyl group and an amine functional group, which contributes to its biological activity. The dihydrochloride form enhances its solubility in aqueous environments, making it suitable for various biological assays.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound against several bacterial strains.

Minimum Inhibitory Concentration (MIC) Values

The following table summarizes the MIC values reported for this compound against different bacterial strains:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 75 |

| Escherichia coli | 50 |

| Streptococcus agalactiae | 100 |

| Bacillus cereus | 80 |

These results indicate that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus agalactiae .

The mechanism by which this compound exerts its antibacterial effects is not fully elucidated. However, it is hypothesized that the compound may interfere with bacterial cell wall synthesis or protein synthesis pathways, similar to other known antibacterial agents .

Case Studies

- Study on MRSA : A study evaluated the effectiveness of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results showed a notable inhibition zone of 24 mm, indicating strong antibacterial potential .

- Fungal Activity : In addition to its antibacterial properties, this compound was tested against fungal pathogens. It demonstrated moderate antifungal activity with MIC values ranging from 50 to 150 µM against various fungi, suggesting a broad-spectrum antimicrobial profile .

Toxicity and Safety Profile

While the antibacterial efficacy of this compound is promising, it is essential to consider its toxicity. Preliminary toxicity assessments indicate that at therapeutic concentrations, the compound shows minimal cytotoxicity in human cell lines. Further studies are required to establish a comprehensive safety profile .

特性

IUPAC Name |

(4-tert-butylpyridin-2-yl)methanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2.2ClH/c1-10(2,3)8-4-5-12-9(6-8)7-11;;/h4-6H,7,11H2,1-3H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CONISGFDNZVNKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NC=C1)CN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。